(+)-Ibogamine

Catalog No.
S629483
CAS No.
M.F
C19H24N2
M. Wt
280.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Ibogamine

Product Name

(+)-Ibogamine

IUPAC Name

(1S,15S,17R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m0/s1

InChI Key

LRLCVRYKAFDXKU-HAELCTKSSA-N

Synonyms

ibogamine

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Isomeric SMILES

CC[C@@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45

(+)-Ibogamine is a naturally occurring alkaloid primarily extracted from the plant Tabernanthe iboga, known for its psychoactive properties and potential therapeutic effects. It is classified as a central nervous system stimulant and has shown promise as an anti-addictive agent. The chemical structure of ibogamine is characterized by its complex indole framework, with the molecular formula C19H24N2C_{19}H_{24}N_{2} and a molar mass of approximately 280.415 g/mol . This compound is part of a larger family of iboga alkaloids, which are noted for their diverse pharmacological activities.

, particularly oxidation and reduction processes that modify its structure and biological activity. Key reactions include:

  • Oxidation: Ibogamine can be oxidized at multiple positions, leading to the formation of various derivatives, which may possess altered pharmacological properties .
  • Demethoxycarbonylation: A significant synthetic route for ibogamine involves the demethoxycarbonylation of coronaridine, producing ibogamine in a one-step process .
  • Diels-Alder Reactions: These reactions are employed in synthetic pathways to construct the indole framework of ibogamine and its derivatives .

Ibogamine exhibits notable biological activities, particularly in neuropharmacology. Research indicates that it:

  • Reduces Substance Use: Studies have demonstrated that ibogamine significantly decreases self-administration of cocaine and morphine in animal models, suggesting its potential as an anti-addictive agent .
  • Modulates Neurotransmitter Systems: It interacts with several neurotransmitter receptors, including kappa-opioid receptors, N-methyl-D-aspartate receptors, nicotinic acetylcholine receptors, and serotonin receptors. Additionally, it inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase .
  • Anti-convulsant Properties: The compound has been investigated for its anticonvulsant effects, contributing to its therapeutic profile in treating neurological disorders .

The synthesis of ibogamine can be approached through several methods:

  • Natural Extraction: Obtained from the root bark of Tabernanthe iboga.
  • Chemical Synthesis:
    • Demethoxycarbonylation of Coronaridine: This method is efficient and leads directly to ibogamine with minimal steps involved .
    • Total Synthesis: Various total synthesis strategies have been developed using Diels-Alder reactions and other organic transformations to construct the complex structure of ibogamine from simpler precursors .

Ibogamine's applications are primarily in pharmacology and neuroscience:

  • Substance Use Disorder Treatment: Due to its ability to reduce cravings for addictive substances, ibogamine is being explored as a treatment for various forms of addiction, including opioid dependence .
  • Neuropharmacological Research: It serves as a valuable tool in studies investigating the mechanisms of addiction and other neurological conditions due to its unique pharmacological profile .

Research on ibogamine's interactions reveals its complex pharmacodynamics:

  • Receptor Binding Studies: Ibogamine binds to multiple receptor types, influencing neurotransmitter release and activity within the brain. Its interaction with kappa-opioid receptors is particularly noteworthy due to its implications in pain modulation and addiction pathways .
  • Pharmacokinetics: Studies indicate that ibogamine's effects can vary based on dosage and administration route, necessitating further investigation into optimal therapeutic protocols .

Ibogamine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

CompoundStructural FeaturesUnique Properties
IbogaineSimilar indole structureStronger psychoactive effects; used in addiction therapy
CoronaridineRelated indole alkaloidExhibits similar pharmacological properties but with different receptor affinities
HarmalineContains a beta-carboline structureKnown for hallucinogenic effects; affects serotonin receptors
DesethylcoronaridineA derivative of coronaridinePotentially less potent than ibogamine but shares some biological activity

Ibogamine is unique due to its specific receptor interactions and lower tremor-inducing effects compared to related alkaloids like ibogaine and harmaline. This distinct profile makes it an interesting candidate for further research into addiction treatment and neuropharmacology .

Molecular Structure and Formula

(+)-Ibogamine is a monoterpenoid indole alkaloid with the molecular formula C₁₉H₂₄N₂ and a molecular weight of 280.415 g/mol [1] [7]. The compound belongs to the iboga alkaloid family and serves as a fundamental structural unit for numerous related natural products [1]. The molecule features a complex pentacyclic architecture that includes an indole nucleus fused with an isoquinuclidine ring system [2] [15].

The structural framework of (+)-ibogamine consists of a 3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene core structure [1]. This intricate polycyclic system incorporates an indole moiety at positions 7-12, a seven-membered tetrahydroazepine ring, and a characteristic isoquinuclidine bicycle [2] [15]. The ethyl substituent at position 17 represents a key structural feature that distinguishes ibogamine from other related alkaloids [1] [7].

PropertyValue
Molecular FormulaC₁₉H₂₄N₂
Molecular Weight280.415 g/mol
Exact Mass280.193949 g/mol
Monoisotopic Mass280.19400 g/mol
Chemical Name17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene

Stereochemistry and Enantiomeric Forms

(+)-Ibogamine contains multiple stereogenic centers within its pentacyclic framework, resulting in complex three-dimensional stereochemistry [2] [15]. The molecule possesses four defined stereocenters that determine its absolute configuration and contribute to its specific optical activity [25]. These chiral centers are located at positions that are critical for the compound's structural integrity and biological recognition [15].

The absolute configuration of (+)-ibogamine follows the (1R,15R,17S,18S) designation, which corresponds to the natural enantiomer found in plant sources [1] [2]. This stereochemical arrangement is characteristic of the ibogaine alkaloid series and distinguishes it from the opposite enantiomeric series represented by catharanthine [15]. The stereochemistry at these positions is maintained through the biosynthetic pathway and represents the thermodynamically favored configuration [2].

Racemic (±)-Ibogamine Characteristics

Racemic (±)-ibogamine represents an equimolar mixture of both (+) and (-) enantiomers of the compound [5] [24]. Synthetic approaches to ibogamine frequently yield the racemic mixture, which has been successfully prepared through multiple total synthesis routes with yields reaching up to 24% overall [5] [24]. The racemic form has proven valuable for structure-activity relationship studies and serves as a starting material for further chemical transformations [5].

Recent synthetic methodologies have achieved gram-scale production of (±)-ibogamine through a nine-step synthetic sequence [5] [24]. This synthetic route employs a Mitsunobu fragment coupling reaction followed by macrocyclic Friedel-Crafts alkylation to establish the core nitrogen-containing framework [5]. The approach demonstrates the feasibility of accessing substantial quantities of racemic material for research applications [24].

Synthesis ParameterValue
Total Steps9
Overall Yield24%
Scale AchievedGram quantities
Key ReactionsMitsunobu coupling, Friedel-Crafts alkylation

Enantiomeric Differentiation

Enantiomeric differentiation of (+)- and (-)-ibogamine can be achieved through several analytical and synthetic approaches [15] [16]. Optical rotation measurements provide a direct method for distinguishing between the enantiomers, with the (+) form displaying positive rotation values under standard conditions [15]. Circular dichroism spectroscopy represents another powerful technique for enantiomeric differentiation, particularly useful for determining absolute configurations in structurally related compounds [15].

Enantioselective synthesis strategies have been developed to access optically pure (+)-ibogamine [15] [6]. These approaches often focus on asymmetric construction of the isoquinuclidine ring system, which serves as the stereochemical control element for the entire molecule [15]. Recent synthetic advances have employed chiral catalysts and asymmetric transformations to achieve high enantiomeric excess in the final products [6] [15].

The natural abundance and biological activity differences between enantiomers have been documented in various studies [6] [15]. Both enantiomers of ibogamine demonstrate activity in reducing self-administration behaviors in animal models, indicating that biological activity is not strictly dependent on absolute stereochemistry [6]. However, the natural (+) form typically predominates in plant sources and represents the biosynthetically preferred configuration [15].

Physical Constants and Properties

(+)-Ibogamine exhibits characteristic physical properties that reflect its complex molecular structure and stereochemistry [1] [7]. The compound displays a density of 1.18 g/cm³ and a calculated boiling point of 452.2°C at 760 mmHg [7]. These thermal properties indicate significant intermolecular interactions and structural stability under standard conditions [7].

The compound demonstrates limited volatility with a vapor pressure of 2.28 × 10⁻⁸ mmHg at 25°C [7]. The flash point is reported as 227.3°C, indicating relatively low flammability under normal handling conditions [7]. The refractive index value of 1.657 reflects the compound's optical density and aromatic character [7].

Physical PropertyValue
Density1.18 g/cm³
Boiling Point452.2°C at 760 mmHg
Flash Point227.3°C
Vapor Pressure2.28 × 10⁻⁸ mmHg at 25°C
Refractive Index1.657
Polar Surface Area19.03 Ų
LogP3.86590

Solubility characteristics of (+)-ibogamine indicate moderate lipophilicity, consistent with its LogP value of 3.86590 [7]. The polar surface area of 19.03 Ų suggests limited hydrogen bonding capacity and primarily hydrophobic character [7]. These properties influence the compound's biological distribution and membrane permeability characteristics [27].

Spectroscopic Characteristics

The spectroscopic profile of (+)-ibogamine provides detailed structural information and serves as the primary means of compound identification and characterization [9] [11] [20]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that reflect the compound's pentacyclic architecture and stereochemical features [9] [11].

Proton nuclear magnetic resonance spectroscopy of (+)-ibogamine displays signals consistent with the indole aromatic system, the isoquinuclidine bicycle, and the ethyl substituent [9] [11]. The aromatic region typically shows signals corresponding to the four indole protons, while the aliphatic region contains multiple overlapping signals from the polycyclic framework [9]. Chemical shift patterns and coupling constants provide crucial information for stereochemical assignment [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected nineteen carbon signals corresponding to the molecular formula [11] [22]. The spectrum displays characteristic patterns for quaternary carbons, aromatic carbons, and aliphatic carbons that are diagnostic for the ibogamine structure [22]. Chemical shift values and multiplicities provide detailed structural information about the carbon framework [11].

Spectroscopic MethodKey Characteristics
¹H Nuclear Magnetic ResonanceIndole aromatic signals, isoquinuclidine patterns
¹³C Nuclear Magnetic Resonance19 carbon signals, quaternary and aromatic carbons
Mass SpectrometryMolecular ion at m/z 280, characteristic fragmentation
Infrared SpectroscopyIndole stretching frequencies, aliphatic C-H bonds

Mass spectrometry of (+)-ibogamine produces a molecular ion peak at m/z 280, corresponding to the molecular weight [1] [20]. Fragmentation patterns provide structural information through characteristic neutral losses and ion formations [13] [20]. Electron ionization mass spectrometry typically shows base peaks and diagnostic fragment ions that confirm the structural assignment [20].

Infrared spectroscopy reveals absorption bands characteristic of the indole nucleus and aliphatic framework [20]. The spectrum displays stretching frequencies corresponding to aromatic C-H bonds, aliphatic C-H bonds, and C-N stretching vibrations [20]. These spectroscopic features provide complementary structural information for compound identification [20].

XLogP3

3.9

Wikipedia

Ibogamine

Dates

Modify: 2023-07-20

Explore Compound Types